molecular formula C4H2N2O B1357589 Oxazole-2-carbonitrile CAS No. 68776-60-3

Oxazole-2-carbonitrile

Cat. No.: B1357589
CAS No.: 68776-60-3
M. Wt: 94.07 g/mol
InChI Key: UUAXDPHPSHEGQQ-UHFFFAOYSA-N
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Description

Oxazole-2-carbonitrile is a heterocyclic compound featuring a five-membered oxazole ring with a nitrile group (-CN) at the 2-position. This structure is highly versatile in organic synthesis and pharmaceutical chemistry due to the reactivity of the nitrile group and the electron-deficient nature of the oxazole ring. Derivatives of this compound, such as 5-(benzyloxy)benzo[d]this compound (3c), have been synthesized via iodine-DMSO mediated cyclization of N-arylcyanothioformamides, as demonstrated by single-crystal X-ray crystallography (Fig. 4 in ) . The nitrile group in these compounds displays a linear bond angle (178.7°), consistent with sp-hybridized carbon .

Properties

IUPAC Name

1,3-oxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O/c5-3-4-6-1-2-7-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAXDPHPSHEGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600193
Record name 1,3-Oxazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68776-60-3
Record name 1,3-Oxazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazole-2-carbonitrile
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Preparation Methods

Cyclization of 2-Aminophenol Derivatives with Cyanogen Bromide

One classical approach to synthesize benzo-fused oxazole-2-carbonitriles involves the cyclization of 2-aminophenol with cyanogen bromide under basic conditions. This method typically uses solvents such as ethanol or acetonitrile and requires elevated temperatures to facilitate ring closure. The reaction proceeds via nucleophilic attack of the amino group on cyanogen bromide, followed by intramolecular cyclization to form the oxazole ring bearing the nitrile substituent at the 2-position. Industrially, continuous flow reactors and catalysts like metal oxides or zeolites have been employed to improve yield and efficiency, with efforts to incorporate green chemistry principles such as solvent-free conditions and recyclable catalysts.

Dehydration of Oxazole-2-carboxamide Using Phosphoryl Chloride

A widely reported synthetic route involves the dehydration of oxazole-2-carboxamide to oxazole-2-carbonitrile using phosphoryl chloride (POCl3) in the presence of pyridine. The reaction is typically conducted at room temperature over several hours. The amide starting material is dissolved in pyridine, treated with POCl3, and stirred to afford the nitrile product after workup and extraction. This method achieves good yields (~74%) and is supported by patent literature and chemical databases.

Table 1: Dehydration of Oxazole-2-carboxamide to this compound

Parameter Details
Starting material Oxazole-2-carboxamide
Reagents POCl3 (1.4 equiv), Pyridine
Temperature 20 °C (room temperature)
Reaction Time 5 hours
Yield 74%
Workup Aqueous acidification, ether extraction, drying over MgSO4

Rhodium-Catalyzed Annulation of Triazoles and Aldehydes

Another innovative method involves rhodium(II)-catalyzed annulation of 1,2,3-triazoles with aldehydes to form 2,5-disubstituted oxazoles, including this compound derivatives. The reaction mechanism proceeds via extrusion of dinitrogen from the triazole, formation of a rhodium-azavinyl carbene intermediate, and subsequent cyclization. Reaction conditions vary with temperature and catalyst type, with yields improving significantly at elevated temperatures (up to 79% yield at 120 °C). This method offers a direct route to substituted oxazoles with potential for structural diversity.

Table 2: Rhodium-Catalyzed Annulation Reaction Conditions and Yields

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 Rh2(OAc)4 CHCl3 Room temperature 12 14
2 Rh2(OAc)4 CHCl3 80 12 24
3 Rh2(OAc)4 CHCl3 120 12 79
4 Rh2(OAc)4 CHCl3 150 12 47
5 Rh2(esp)2 CHCl3 120 12 21
6 Rh2(otc)4 CHCl3 120 12 28

[3 + 2] Cycloaddition Using Carboxylic Acids and Isocyanides

A highly efficient and scalable synthetic method for 4,5-disubstituted oxazoles, including this compound derivatives, involves a [3 + 2] cycloaddition reaction between carboxylic acids and isocyanides activated by triflylpyridinium salts. The reaction proceeds through in situ formation of acylpyridinium salts, which are trapped by isocyanoacetates to form the oxazole ring. The use of DMAP as a base and dichloromethane as solvent at mild temperatures (room temperature to 40 °C) leads to excellent yields (up to 96%). This method tolerates a wide variety of functional groups and substituents, including halogens and phosphine oxides, making it versatile for synthetic applications.

Table 3: Optimized Conditions for [3 + 2] Cycloaddition to Oxazoles

Parameter Details
Carboxylic acid Various aromatic and aliphatic
Isocyanide Ethyl isocyanoacetate and others
Activator DMAP-Tf (1.3 equiv)
Base DMAP (1.5 equiv)
Solvent Dichloromethane (0.1 M)
Temperature Room temperature to 40 °C
Reaction time 30–60 minutes
Yield 70–96%

One-Pot Synthesis from Amino Acids via Oxazolones

A one-pot method for oxazolone synthesis from amino acids using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium salts (DMT-MM) has been reported. Though primarily targeting oxazolones, this approach can be adapted for this compound derivatives by subsequent dehydration or functional group transformations. The reaction proceeds under mild aqueous/acetone biphasic conditions and achieves moderate to good yields. This method is notable for operational simplicity and mild reaction conditions.

Method Key Reagents/Conditions Yield Range Advantages Limitations
Cyclization with cyanogen bromide 2-Aminophenol, cyanogen bromide, base, ethanol/acetonitrile, heat Moderate to good Established, industrially scalable Requires toxic cyanogen bromide
Dehydration of carboxamide Oxazole-2-carboxamide, POCl3, pyridine, rt ~74% Simple, high yield Uses corrosive POCl3
Rhodium-catalyzed annulation 1,2,3-Triazoles, aldehydes, Rh(II) catalyst, CHCl3, elevated temp Up to 79% High selectivity, versatile Requires expensive catalyst, high temp
[3 + 2] Cycloaddition Carboxylic acids, isocyanides, DMAP-Tf, DMAP, DCM, mild temp 70–96% Mild conditions, broad scope Requires specialized reagents
One-pot amino acid method Amino acids, DMT-MM, aqueous/acetone, mild conditions Moderate Operationally simple Mainly for oxazolones, indirect

The preparation of this compound can be achieved through multiple synthetic routes, each with unique advantages and challenges. The dehydration of oxazole-2-carboxamide with phosphoryl chloride remains a reliable method with good yields. Modern catalytic and cycloaddition strategies offer enhanced functional group tolerance and scalability, with the [3 + 2] cycloaddition method providing excellent yields under mild conditions. Selection of the appropriate method depends on substrate availability, desired scale, and functional group compatibility.

The diversity of synthetic approaches ensures that this compound can be efficiently produced for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Oxazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxazole-2-carboxylic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, forming oxazole-2-amine.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxazole-2-carboxylic acid, oxazole-2-amine, and various substituted oxazole derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Oxazole-2-carbonitrile serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, leading to the formation of complex organic molecules and heterocyclic compounds. The cyano group present in this compound can undergo functionalization, enabling the synthesis of diverse derivatives with potential applications in drug discovery and material science.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts
Nucleophilic SubstitutionReacts with nucleophiles to form substituted productsVarious substituted oxazoles
CyclizationForms larger heterocyclesComplex organic molecules
Functional Group ModificationAlters the cyano group for further synthesisDiverse target molecules

Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The compound's ability to inhibit cyclooxygenase-2 (COX-2) suggests its utility in managing pain and inflammation by reducing prostaglandin production .

Case Study: COX-2 Inhibition

A study demonstrated that this compound effectively inhibits COX-2, leading to decreased inflammation in experimental models. This mechanism underlies its potential therapeutic applications in inflammatory diseases .

Pharmaceutical Development

This compound is a valuable building block for the development of new pharmaceuticals. Its structural versatility allows researchers to design compounds targeting specific biological pathways, enhancing drug efficacy. Ongoing studies focus on elucidating its pharmacokinetic properties, including absorption rates and metabolic pathways, which are critical for assessing its viability as a drug candidate .

Table 2: Pharmacological Properties of this compound

PropertyDescription
Antimicrobial ActivityEffective against various bacterial strains
Anticancer PotentialInhibits tumor growth in specific cancer models
Anti-inflammatory EffectsReduces inflammation through COX-2 inhibition

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of agrochemicals and dyes. Its role in material science includes the development of new polymers and coatings, leveraging its chemical properties for innovative industrial solutions .

Mechanism of Action

The mechanism of action of oxazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects such as inhibition of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Key Research Findings

Regioselectivity in Synthesis : Substituents like benzyloxy direct cyclization to less hindered positions, as shown in the X-ray structure of 3c .

Electronic Effects : Electron-withdrawing groups (e.g., -CN, -Cl) increase the oxazole ring’s electrophilicity, facilitating nucleophilic attacks .

Safety Profiles : Nitrile-containing compounds require stringent handling due to hazards like skin/eye irritation (H315/H319) .

Biological Activity

Oxazole-2-carbonitrile, particularly in its benzo[d]this compound form, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects, primarily attributed to its ability to interact with various biological targets, including enzymes and cellular pathways. The following sections detail the compound's mechanisms of action, pharmacological properties, and relevant research findings.

Inhibition of Cyclooxygenase-2 (COX-2)
One of the primary mechanisms through which benzo[d]this compound exerts its biological effects is by inhibiting the enzyme COX-2. This enzyme is crucial in the inflammatory process as it catalyzes the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound effectively reduces prostaglandin production, leading to decreased inflammation and pain signaling.

Pharmacological Properties

Anti-inflammatory Effects
Research indicates that benzo[d]this compound has significant anti-inflammatory properties. It has been shown to alleviate symptoms associated with inflammatory conditions by modulating the COX-2 pathway. The reduction in prostaglandin synthesis correlates with a decrease in inflammatory markers in various experimental models.

Antimicrobial Activity
Benzo[d]this compound also exhibits antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, including E. coli and S. aureus. The compound's mechanism involves targeting microbial metabolic processes, leading to cell death .

Table 1: Biological Activities of Benzo[d]this compound

Activity TypeDescription
COX-2 Inhibition Reduces inflammation by inhibiting prostaglandin synthesis
Antimicrobial Effective against bacteria such as E. coli and S. aureus
Anticancer Exhibits cytotoxic effects against various human tumor cell lines
Antiviral Potential activity against viruses like hepatitis C

Case Studies

  • Anti-inflammatory Study
    A study demonstrated that administration of benzo[d]this compound in animal models resulted in a significant reduction in inflammatory markers compared to control groups. The dosage used was crucial, as lower doses showed beneficial effects without adverse reactions.
  • Antimicrobial Efficacy
    In vitro studies revealed that benzo[d]this compound had minimum inhibitory concentrations (MIC) effective against various pathogens. For instance, it showed an MIC of 1.6 µg/ml against Candida albicans, indicating potent antifungal activity .
  • Cytotoxicity Against Cancer Cells
    Research involving human cancer cell lines showed that benzo[d]this compound induces apoptosis in cancer cells through mitochondrial pathways. This effect was dose-dependent and highlighted the potential for developing anticancer therapies based on this compound .

Pharmacokinetics

The pharmacokinetic profile of benzo[d]this compound suggests favorable absorption characteristics with good oral bioavailability. Studies indicate that it has low blood-brain barrier permeability and minimal drug-drug interactions, making it a promising candidate for further development as a therapeutic agent.

Q & A

Q. What are the key synthetic pathways for Oxazole-2-carbonitrile, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves cyclization reactions using precursors like cyanothioformamides or nitrile-containing intermediates. For example, iodine-DMSO-mediated conversion of N-arylcyanothioformamides (e.g., 3c : 5-(benzyloxy)benzo[d]this compound) provides a high-yield route . Key parameters for optimization include:
  • Reagent selection : Use iodine-DMSO for mild oxidation conditions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Monitoring : Track reaction progress via TLC or HPLC to avoid over-oxidation.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures purity .

Q. How can researchers characterize this compound’s structural and electronic properties?

  • Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
  • NMR : Analyze 13C^{13}\text{C} NMR peaks for nitrile (δ ~113–114 ppm) and oxazole ring carbons (δ ~105–160 ppm) to confirm substituent effects .
  • X-ray crystallography : Resolve bond angles (e.g., nitrile linearity: N–C≡N ~178.7°) and cyclization patterns (e.g., para-directing effects of alkoxy groups) .
  • IR spectroscopy : Identify ν(C≡N) stretches near 2220–2240 cm1^{-1} to validate nitrile integrity .

Q. What experimental protocols ensure stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:
  • Temperature control : Store at –20°C in amber vials to prevent photodegradation.
  • Solvent compatibility : Avoid prolonged exposure to protic solvents (e.g., water, alcohols) to minimize hydrolysis.
  • Periodic analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor degradation products over time .

Advanced Research Questions

Q. How can computational methods predict reactivity trends in this compound derivatives?

  • Methodological Answer : Combine DFT calculations (e.g., Gaussian 16) with experimental
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
  • Reaction pathways : Simulate transition states for cyclization or substitution reactions using B3LYP/6-31G(d) basis sets.
  • Substituent effects : Correlate Hammett σ values with experimental yields (e.g., electron-donating groups enhance para-cyclization) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Address discrepancies through:
  • Standardized assays : Replicate experiments under identical conditions (e.g., cell lines, solvent controls).
  • Data triangulation : Cross-reference bioactivity data with structural analogs (e.g., triazole-carbonitriles) to identify SAR outliers .
  • Meta-analysis : Use tools like RevMan to statistically evaluate heterogeneity across studies (e.g., p-value thresholds, confidence intervals) .

Q. What strategies optimize this compound’s solubility for in vitro pharmacological studies?

  • Methodological Answer : Employ solubility enhancement techniques:
  • Co-solvent systems : Test binary mixtures (e.g., DMSO:PBS) while monitoring compound stability via UV-Vis spectroscopy.
  • Micellar encapsulation : Use non-ionic surfactants (e.g., Tween-80) at concentrations below CMC to avoid cytotoxicity.
  • pH adjustment : Assess solubility in buffered solutions (pH 2–9) to identify ionization-dependent trends .

Data Analysis and Interpretation

Q. How to design a robust HPLC protocol for quantifying this compound in complex matrices?

  • Methodological Answer :
  • Column selection : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a guard column to prevent fouling.
  • Mobile phase : Acetonitrile/water (60:40 v/v) + 0.1% TFA for sharp peak resolution.
  • Detection : UV at 254 nm (ε ≈ 10,000 L·mol1^{-1}·cm1^{-1}) for nitrile absorption .

Q. What statistical approaches validate reproducibility in this compound synthesis?

  • Methodological Answer : Apply ANOVA or t-tests to compare batch yields:
  • Sample size : Use ≥3 independent replicates per condition.
  • Outlier removal : Apply Grubbs’ test (α = 0.05) to exclude anomalous data.
  • Control charts : Monitor RSD (%) for critical parameters (e.g., temperature, reaction time) .

Ethical and Literature Practices

Q. How to conduct a systematic literature review on this compound’s applications?

  • Methodological Answer : Follow PRISMA guidelines:
  • Databases : Search PubMed, SciFinder, and Reaxys using Boolean terms (“this compound” AND “synthesis” OR “bioactivity”).
  • Screening : Exclude non-peer-reviewed sources (e.g., patents, ) to ensure reliability .
  • Data extraction : Tabulate key findings (e.g., yields, IC50_{50} values) for meta-analysis .

Q. What ethical considerations apply when publishing conflicting data on this compound derivatives?

  • Methodological Answer :
  • Transparency : Disclose all experimental conditions (e.g., catalyst purity, solvent grades).
  • Conflict declaration : Acknowledge funding sources and potential biases (e.g., industrial partnerships) .
  • Data sharing : Deposit raw spectra/chromatograms in repositories like Zenodo for independent verification .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxazole-2-carbonitrile
Reactant of Route 2
Oxazole-2-carbonitrile

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